4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with an ethoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the coupling of 4-ethoxybenzoic acid with 2-(piperidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 4-ethoxy-N-[2-(piperidin-1-yl)ethyl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The piperidine moiety is known to enhance the compound’s binding affinity to its targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[2-(morpholin-1-yl)ethyl]benzamide: Similar structure but with a morpholine ring instead of piperidine.
4-ethoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Contains a pyrrolidine ring instead of piperidine.
4-ethoxy-N-[2-(azepan-1-yl)ethyl]benzamide: Features an azepane ring instead of piperidine.
Uniqueness
4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-ethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15-8-6-14(7-9-15)16(19)17-10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSKULZTSJXHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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